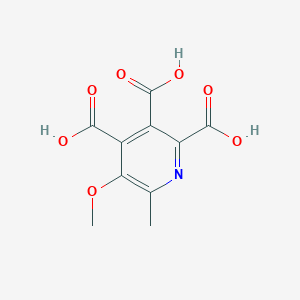
Benzoic acid;3-methylidene-5-naphthalen-1-ylpent-4-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;3-methylidene-5-naphthalen-1-ylpent-4-en-2-ol is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a benzoic acid moiety, a naphthalene ring, and a pentenol group, making it a subject of interest in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;3-methylidene-5-naphthalen-1-ylpent-4-en-2-ol typically involves multi-step organic reactions. One common method includes the condensation of benzoic acid derivatives with naphthalene-based intermediates under controlled conditions. The reaction often requires catalysts such as Lewis acids and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization and chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;3-methylidene-5-naphthalen-1-ylpent-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Benzoic acid;3-methylidene-5-naphthalen-1-ylpent-4-en-2-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of benzoic acid;3-methylidene-5-naphthalen-1-ylpent-4-en-2-ol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid derivatives: Compounds such as 3,5-dinitrobenzoic acid and 4-hydroxybenzoic acid share structural similarities with benzoic acid;3-methylidene-5-naphthalen-1-ylpent-4-en-2-ol.
Naphthalene derivatives: Compounds like 1-naphthol and 2-naphthoic acid also exhibit structural resemblance.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
835651-57-5 |
|---|---|
Fórmula molecular |
C23H22O3 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
benzoic acid;3-methylidene-5-naphthalen-1-ylpent-4-en-2-ol |
InChI |
InChI=1S/C16H16O.C7H6O2/c1-12(13(2)17)10-11-15-8-5-7-14-6-3-4-9-16(14)15;8-7(9)6-4-2-1-3-5-6/h3-11,13,17H,1H2,2H3;1-5H,(H,8,9) |
Clave InChI |
MKJZEOUCOIZGGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=C)C=CC1=CC=CC2=CC=CC=C21)O.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


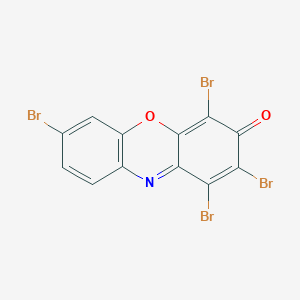
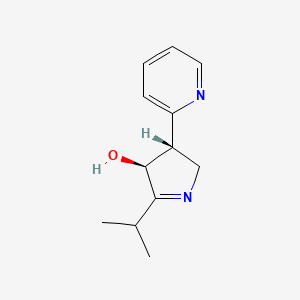
![4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline](/img/structure/B14198636.png)

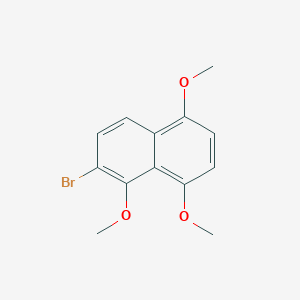

![4-{1-Amino-2-[(benzenesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14198643.png)
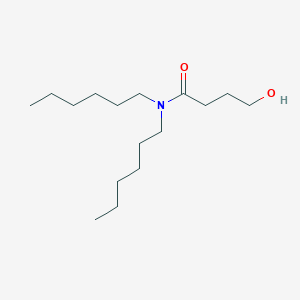
![3-Oxo-3-[2-(pyrrolidine-1-sulfonyl)anilino]propanoic acid](/img/structure/B14198657.png)
methanone](/img/structure/B14198667.png)
![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B14198671.png)
![3-{3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]phenyl}prop-2-ynal](/img/structure/B14198680.png)
![4,4'-[(Oxostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14198692.png)
